molecular formula C7H7ClN2O3S B8361233 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid

Cat. No.: B8361233
M. Wt: 234.66 g/mol
InChI Key: YQKGBKCOVMQGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative with significant importance in various scientific fields. Pyrimidine derivatives are known for their presence in biological systems, including nucleic acids and vitamins, making them crucial for numerous biological and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid typically involves the cyclocondensation of amidine, guanidine, or thiourea derivatives with 1,3-diketone or 1,3-diester systems . These reactions often require specific conditions to ensure regioselectivity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid include other pyrimidine derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for targeted applications in research and industry.

Properties

Molecular Formula

C7H7ClN2O3S

Molecular Weight

234.66 g/mol

IUPAC Name

4-chloro-6-methoxy-2-methylsulfanylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H7ClN2O3S/c1-13-5-3(6(11)12)4(8)9-7(10-5)14-2/h1-2H3,(H,11,12)

InChI Key

YQKGBKCOVMQGDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=N1)SC)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloro-5-carboxy-2-methylthiopyrimidine (prepared in Example 320(1)) 5.00 g, N,N-dimethylacetamide 50 ml, tetrahydrofuran 20 ml and sodium hydride (60%) 1.673 g is stirred for 20 minutes on an ice bath. Methanol 5 ml is dropped thereto over a period of 30 minutes and the mixture is stirred for 15 minutes. The reaction mixture is diluted with a 10% aqueous citric solution and extracted with ethyl acetate. The organic layer is washed, dried and concentrated in vacuo. The resulting solid is triturated with hexane in ice to give 4-chloro-5-carboxy-6-methoxy-2-methylthiopyrimidine as a slightly brown crystalline powder, 4.61 g. mp 179-181° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.673 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous citric solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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